REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:7](I)[CH3:8].[CH3:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([CH3:20])[C:12]=1[OH:21]>C(#N)C>[CH3:20][C:13]1[CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=[C:11]([CH3:10])[C:12]=1[O:21][CH2:7][CH3:8] |f:0.1.2|
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Name
|
caesium carbonate
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Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)O
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The whole is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an inert atmosphere for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is subsequently cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1OCC)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |